

Application Notes and Protocols for Staining Tissues with Acid Orange 156

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Compound of Interest

Compound Name: Acid orange 156

Cat. No.: B1290566

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Introduction

Acid Orange 156, also known as C.I. 26501 or Weak Acid Orange 3G, is a disazo acid dye.[1] In histological applications, acid dyes are anionic and are utilized to stain basic (acidophilic) tissue components such as the cytoplasm, muscle, and collagen. While specific, validated protocols for the use of **Acid Orange 156** in routine tissue staining are not widely documented in peer-reviewed literature, its properties as an acid dye suggest its utility as a cytoplasmic counterstain, potentially as a substitute for other orange dyes like Orange G in trichrome-like staining procedures.[2]

These application notes provide a generalized protocol for the preparation and use of **Acid Orange 156** for staining paraffin-embedded tissue sections based on the general principles of histological staining with acid dyes.

Physicochemical Properties of Acid Orange 156

Property	Value
C.I. Name	Acid Orange 156
C.I. Number	26501
CAS Number	68555-86-2
Molecular Formula	C ₂₁ H ₁₉ N ₄ NaO ₅ S
Molecular Weight	462.46 g/mol [1][3]
Appearance	Orange powder
Solubility	Soluble in water

Experimental Protocols

I. Preparation of Staining Solutions

A. 1% (w/v) **Acid Orange 156** Stock Solution

This stock solution can be prepared and stored for future use, providing a consistent source for preparing working solutions.

Materials:

- **Acid Orange 156** powder
- Distilled or deionized water
- Glacial acetic acid (optional, as an accentuator)
- 100 mL volumetric flask
- Graduated cylinder
- Magnetic stirrer and stir bar
- Storage bottle

Procedure:

- Weigh 1.0 g of **Acid Orange 156** powder and place it into the 100 mL volumetric flask.
- Add approximately 80 mL of distilled water to the flask.
- Add 1 mL of glacial acetic acid to the solution. The acidic pH will accentuate the staining of basic tissue components.
- Place the magnetic stir bar in the flask and stir on a magnetic stirrer until the dye is completely dissolved. Gentle warming may be required to facilitate dissolution.
- Once dissolved, remove the stir bar and add distilled water to bring the final volume to the 100 mL mark.
- Stopper the flask and invert several times to ensure thorough mixing.
- Transfer the solution to a labeled storage bottle and store at room temperature.

B. 0.5% (w/v) Acid Orange 156 Working Solution

This working solution is a common concentration for use as a counterstain.

Materials:

- 1% (w/v) **Acid Orange 156** Stock Solution
- Distilled or deionized water
- Graduated cylinders
- Storage bottle

Procedure:

- Measure 50 mL of the 1% **Acid Orange 156** stock solution using a graduated cylinder.
- Transfer the stock solution to a 100 mL graduated cylinder or volumetric flask.

- Add 50 mL of distilled water to bring the total volume to 100 mL.
- Transfer to a labeled storage bottle. This solution is ready for immediate use.

II. Proposed Protocol for Staining Paraffin-Embedded Sections

This protocol outlines the use of **Acid Orange 156** as a cytoplasmic counterstain following nuclear staining with hematoxylin.

Materials:

- Deparaffinized and rehydrated tissue sections on slides
- Hematoxylin solution (e.g., Weigert's or Mayer's)
- Acid alcohol (for differentiation)
- Scott's tap water substitute or ammonia water (for bluing)
- 0.5% **Acid Orange 156** working solution
- Graded ethanol solutions (70%, 95%, 100%)
- Xylene or xylene substitute
- Resinous mounting medium

Procedure:

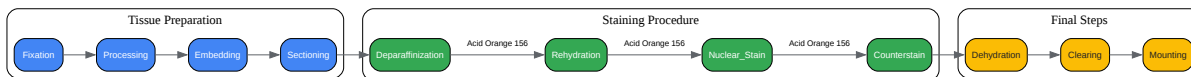
- Deparaffinization and Rehydration: Immerse slides in two changes of xylene for 5 minutes each. Hydrate through two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each. Rinse in distilled water.
- Nuclear Staining: Stain with hematoxylin for 5-10 minutes.
- Rinse: Rinse in running tap water.

- Differentiation: Briefly dip in acid alcohol to remove excess hematoxylin.
- Rinse: Rinse in running tap water.
- Bluing: Immerse in Scott's tap water substitute or weak ammonia water until nuclei turn blue.
- Rinse: Rinse in running tap water.
- Counterstaining: Stain with 0.5% **Acid Orange 156** working solution for 1-3 minutes. The optimal time may need to be determined empirically.
- Rinse: Briefly rinse in distilled water.
- Dehydration: Dehydrate through 95% ethanol and two changes of 100% ethanol for 3 minutes each.
- Clearing: Clear in two changes of xylene for 5 minutes each.
- Mounting: Coverslip with a resinous mounting medium.

Expected Results:

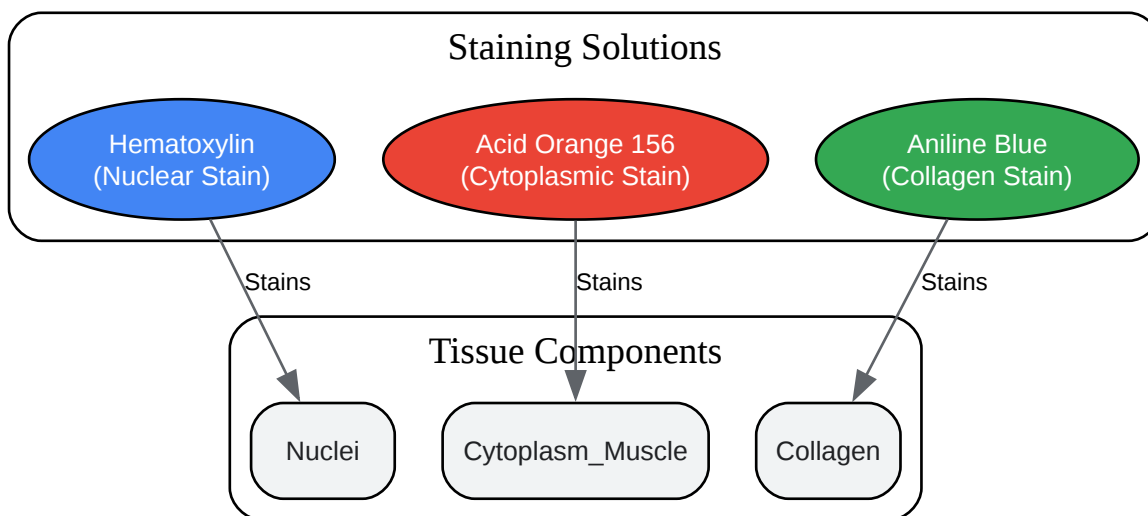
- Nuclei: Blue/Purple
- Cytoplasm, Muscle, Keratin: Shades of Orange
- Collagen: May be lightly stained orange

Visualizations



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Caption: General experimental workflow for tissue preparation and staining.



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Caption: Principle of differential staining in a trichrome-like method.

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References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Trichrome staining - Wikipedia [en.wikipedia.org]
- 3. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Staining Tissues with Acid Orange 156]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290566#protocol-for-staining-tissues-with-acid-orange-156]

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